molecular formula C19H18F3N3O3S B2903827 4-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile CAS No. 2309309-94-0

4-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile

Cat. No.: B2903827
CAS No.: 2309309-94-0
M. Wt: 425.43
InChI Key: AJCSZEJZGBHUHO-UHFFFAOYSA-N
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Description

4-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring through an oxymethyl linkage. This compound also features a sulfonyl group attached to a benzonitrile moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, while the oxymethyl linkage is formed through an etherification process. The sulfonyl group is added using sulfonyl chloride in the presence of a base, and the final benzonitrile moiety is introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, 4-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising lead compound for the development of new medications.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 4-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the piperidine ring provides structural stability. The sulfonyl group can form strong hydrogen bonds with target proteins, leading to inhibition or activation of their function. The compound’s ability to modulate biological pathways makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A simpler aromatic compound with an acetate group.

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A piperidine derivative used in PROTAC development.

    Methotrexate Related Compound B: A compound with a similar aromatic structure but different functional groups.

Uniqueness

4-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. The combination of the pyridine, piperidine, and sulfonylbenzonitrile moieties provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3S/c20-19(21,22)17-2-1-3-18(24-17)28-13-15-8-10-25(11-9-15)29(26,27)16-6-4-14(12-23)5-7-16/h1-7,15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCSZEJZGBHUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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